2-Bromo-5-(4-methoxyphenyl)thiophene CAS number 54095-24-8
2-Bromo-5-(4-methoxyphenyl)thiophene CAS number 54095-24-8
An In-depth Technical Guide to 2-Bromo-5-(4-methoxyphenyl)thiophene
Foreword: The Strategic Value of Heterocyclic Scaffolds
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic selection of molecular building blocks is paramount. Aryl-substituted thiophenes represent a class of heterocyclic compounds of significant interest due to their unique electronic properties and versatile reactivity.[1][2] This guide focuses on a specific, high-value intermediate: 2-Bromo-5-(4-methoxyphenyl)thiophene (CAS No. 54095-24-8). The presence of a reactive bromine atom at the 2-position and a functional 4-methoxyphenyl group at the 5-position makes this molecule a potent synthon for constructing complex, conjugated molecular architectures. This document provides a technical overview of its properties, synthesis, reactivity, and applications, grounded in established chemical principles and field-proven insights.
Part 1: Core Molecular Profile
Physicochemical and Structural Characteristics
Understanding the fundamental properties of a chemical intermediate is the bedrock of its effective application. 2-Bromo-5-(4-methoxyphenyl)thiophene is a solid at room temperature, and its characteristics are dictated by the interplay between the electron-rich thiophene ring, the electron-donating methoxy group, and the halogen substituent.
| Property | Value | Source |
| CAS Number | 54095-24-8 | N/A |
| Molecular Formula | C₁₁H₉BrOS | Inferred |
| Molecular Weight | 269.16 g/mol | Inferred |
| Appearance | Off-white to yellow solid (predicted) | N/A |
| Melting Point | Not available; expected to be >80 °C | N/A |
| Boiling Point | >300 °C (predicted) | [3] |
| Solubility | Soluble in organic solvents like THF, Chloroform, DMF; Insoluble in water. | N/A |
Spectroscopic Signature
| Spectroscopy | Expected Peaks and Signals |
| ¹H-NMR | δ ~3.8 (s, 3H, -OCH₃), δ ~6.9 (d, 2H, Ar-H ortho to OCH₃), δ ~7.0-7.2 (d, 1H, Thiophene-H), δ ~7.3-7.5 (d, 1H, Thiophene-H), δ ~7.5 (d, 2H, Ar-H meta to OCH₃) |
| ¹³C-NMR | δ ~55 (-OCH₃), δ ~114-116 (Ar-C ortho to OCH₃), δ ~110-145 (Thiophene & Ar-C), δ ~159-161 (Ar-C para to OCH₃) |
| IR (KBr, cm⁻¹) | ~3100-3000 (Ar C-H stretch), ~2950-2850 (Aliphatic C-H stretch), ~1610, 1510, 1460 (Ar C=C stretch), ~1250 (C-O stretch), ~1030 (C-O stretch), ~830 (para-disubstituted C-H bend), ~600-500 (C-Br stretch) |
Part 2: Synthesis and Purification Strategy
The construction of 2,5-disubstituted thiophenes is most efficiently achieved through modern cross-coupling methodologies. The Palladium-catalyzed Suzuki-Miyaura coupling reaction stands out as the method of choice due to its high functional group tolerance, mild reaction conditions, and generally high yields.[7][8]
Recommended Synthetic Workflow: Suzuki-Miyaura Cross-Coupling
The most logical and field-proven approach for synthesizing 2-Bromo-5-(4-methoxyphenyl)thiophene involves a regioselective Suzuki coupling between 2,5-dibromothiophene and one equivalent of 4-methoxyphenylboronic acid. The causality here is that the C-Br bond at the 2-position of the thiophene ring is generally more reactive towards oxidative addition to the Palladium(0) catalyst than the one at the 5-position, allowing for a controlled mono-arylation.
Caption: Synthetic workflow for 2-Bromo-5-(4-methoxyphenyl)thiophene.
Detailed Experimental Protocol
This protocol is a self-validating system designed for reproducibility. Each step includes reasoning to ensure trustworthiness and technical understanding.
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Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 2,5-dibromothiophene (1.0 eq), 4-methoxyphenylboronic acid (1.05 eq), and a suitable base such as potassium phosphate (K₃PO₄, 3.0 eq).
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Causality: Flame-drying removes adsorbed water, which can interfere with the catalyst. An inert atmosphere (nitrogen) is critical to prevent the oxidation of the Pd(0) catalyst. Using a slight excess of the boronic acid ensures the complete consumption of the more valuable dibromothiophene. The base is essential for the transmetalation step of the catalytic cycle.[9]
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-
Solvent and Catalyst Addition: Add a degassed 2:1 mixture of toluene and water to the flask. Bubble nitrogen through the mixture for 15-20 minutes. Subsequently, add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq).
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Causality: Degassing the solvent removes dissolved oxygen. Toluene is an excellent solvent for the organic reagents, while water is necessary to dissolve the inorganic base, creating the biphasic conditions typical for Suzuki reactions.[9] The catalyst amount is kept low (catalytic) to ensure economic and environmental efficiency.
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-
Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
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Causality: Heating provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate. Reaction monitoring is crucial to avoid side reactions or decomposition from prolonged heating after completion.
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-
Workup and Extraction: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
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Causality: The aqueous washes remove the inorganic base and boron-containing byproducts. Brine helps to break any emulsions and further dry the organic layer. Anhydrous Na₂SO₄ removes residual water.
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-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient as the eluent.
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Causality: Column chromatography is necessary to separate the desired mono-substituted product from unreacted starting material, the di-substituted byproduct, and other minor impurities, yielding the pure 2-Bromo-5-(4-methoxyphenyl)thiophene.
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Part 3: Reactivity and Strategic Applications
The synthetic utility of this compound lies in its defined points of reactivity, making it a valuable intermediate for building more complex molecular systems.
Core Reactivity: The C-Br Bond
The carbon-bromine bond at the 2-position is the primary site for further functionalization. It is an excellent substrate for a variety of cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This reactivity is the cornerstone of its application as a molecular building block.
Caption: Reactivity of 2-Bromo-5-(4-methoxyphenyl)thiophene.
Applications in Drug Development
Thiophene-containing molecules are prevalent in medicinal chemistry.[2] The thiophene ring is often used as a bioisostere for a phenyl ring, offering similar steric properties but with different electronic and metabolic profiles.
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Scaffold for Kinase Inhibitors: The diarylthiophene motif is a common core in various kinase inhibitors used in oncology. This compound serves as a key intermediate to synthesize analogs for structure-activity relationship (SAR) studies.
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Antimicrobial and Anticancer Agents: Various substituted thiophenes have demonstrated potent antimicrobial and anticancer properties.[10][11] This building block allows for the systematic exploration of substitutions on the thiophene core to optimize biological activity.[11]
Applications in Materials Science
The extended π-conjugated system of aryl-thiophenes makes them ideal candidates for organic electronic materials.[1]
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Organic Light-Emitting Diodes (OLEDs): The rigid, planar structure that can be built from this intermediate is conducive to creating efficient charge-transporting and light-emitting layers in OLED devices.[1]
-
Organic Field-Effect Transistors (OFETs): Molecules derived from this compound can self-assemble into ordered structures, which is a critical requirement for high charge carrier mobility in the semiconductor layer of OFETs.[1]
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Electrochromic Materials: The optical properties of conjugated thiophene oligomers can be tuned by electrochemical doping, making them suitable for applications in smart windows and displays.[4]
Part 4: Safety and Handling
Comprehensive toxicological data for 2-Bromo-5-(4-methoxyphenyl)thiophene is not publicly available. Therefore, a conservative approach to handling is mandatory, inferring hazards from structurally related compounds like 2-bromothiophene.[12][13]
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Hazard Identification (Inferred):
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[13]
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Skin/Eye Irritation: Likely to cause skin and serious eye irritation.[14]
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General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.
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Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents.
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Disposal:
-
Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
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References
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ResearchGate. Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction. Available at: [Link]
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National Institutes of Health (NIH). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Available at: [Link]
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ResearchGate. Thiophene, 2‐Bromo‐5‐methyl‐ | Request PDF. Available at: [Link]
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MDPI. (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Available at: [Link]
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Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. Available at: [Link]
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Kemiatech. Kemiatech Product Sheet for 1003-09-4 Thiophene, 2-bromo-. Available at: [Link]
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ResearchGate. A Thiophene Derivative, 2‐Bromo‐5‐(2‐(methylthio)phenyl)thiophene, Has Effective Anticancer Potential with Other Biological Properties. Available at: [Link]
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Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]
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ChemSynthesis. 2-bromo-5-(bromomethyl)thiophene. Available at: [Link]
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Royal Society of Chemistry. A series of thiophene-based π-conjugated chromophores: synthesis, photophysical properties and electrochemiluminescence applications. Available at: [Link]
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PubMed Central. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Available at: [Link]
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ResearchGate. -1 H-NMR spectrum of compound 3-(5-bromo-4-(4-methoxyphenyl.... Available at: [Link]
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Chemsrc. 2-Bromo-5-methoxythiophene | CAS#:57070-77-6. Available at: [Link]
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Cheméo. Quinine (CAS 130-95-0) - Chemical & Physical Properties. Available at: [Link]
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Beilstein Journals. Supplementary Information. Available at: [Link]
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The Good Scents Company. quinine cinchonan-9-ol, 6'-methoxy-, (8a,9R). Available at: [Link]
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NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]
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